2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Imidazo[2,1-b]thiazole Regiochemistry Scaffold topology

2-(2-Fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS 1021111-96-5; molecular formula C20H16FN3O2S; molecular weight 381.43 g/mol) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class of fused heterocycles. Its structure features a 6-phenylimidazo[2,1-b]thiazole core connected via a propanamide linker to a 2-fluorophenoxy substituent at the α-carbon.

Molecular Formula C20H16FN3O2S
Molecular Weight 381.43
CAS No. 1021111-96-5
Cat. No. B2523951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
CAS1021111-96-5
Molecular FormulaC20H16FN3O2S
Molecular Weight381.43
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=CC=CC=C4F
InChIInChI=1S/C20H16FN3O2S/c1-13(26-18-5-3-2-4-16(18)21)19(25)22-15-8-6-14(7-9-15)17-12-24-10-11-27-20(24)23-17/h2-13H,1H3,(H,22,25)
InChIKeyDZDXTQCZNFDYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS 1021111-96-5): Chemical Identity, Scaffold Class, and Procurement Baseline


2-(2-Fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS 1021111-96-5; molecular formula C20H16FN3O2S; molecular weight 381.43 g/mol) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class of fused heterocycles. Its structure features a 6-phenylimidazo[2,1-b]thiazole core connected via a propanamide linker to a 2-fluorophenoxy substituent at the α-carbon [1]. The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives reported to interact with multiple kinase targets—including V600E-B-RAF, C-RAF, FLT3, and focal adhesion kinase (FAK)—and to exhibit antiproliferative activity against diverse cancer cell lines [2]. The compound is supplied as a research-grade chemical from specialty vendors for non-human, non-therapeutic use . Publicly available quantitative pharmacology data specific to this exact molecule remain extremely limited, and no peer-reviewed publication or patent directly reports its biological activity as of the search date. Consequently, procurement decisions must rely on structural differentiation arguments and class-level inference rather than direct comparative biological evidence.

Why Generic Substitution Fails: 2-(2-Fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide Cannot Be Interchanged with Other Imidazo[2,1-b]thiazole Derivatives


Imidazo[2,1-b]thiazole derivatives are not a functionally interchangeable compound class. Structure-activity relationship (SAR) studies within this scaffold demonstrate that even subtle modifications to the phenyl ring substituent, linker composition, or terminal functional group can produce profound shifts in kinase selectivity, antiproliferative potency, and pharmacokinetic behavior. In the NCI-60 panel, closely related 5,6-diarylimidazo[2,1-b]thiazole sulfonamide analogs from the same series exhibited IC50 values at V600E-B-RAF ranging over two orders of magnitude [1]. Similarly, among 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitors, the cellular IC50 in MV4-11 AML cells varied from >10 µM to 0.002 µM depending solely on the nature of the para-substituent on the phenyl ring and the amide side chain length [2]. The target compound occupies a unique and unsampled position in chemical space defined by the triad of (i) a 4-(imidazo[2,1-b]thiazol-6-yl)aniline core, (ii) a propanamide linker with an α-phenoxy substitution, and (iii) a 2-fluoro substituent on the phenoxy ring. None of the 57 cell-line-tested diarylimidazo[2,1-b]thiazole sulfonamides, nor the FLT3-selective 6-phenylimidazo[2,1-b]thiazole carboxamides, reproduce this exact substitution pattern; procurement of a generic 'imidazo[2,1-b]thiazole derivative' in place of this compound risks deploying a molecule with entirely untested selectivity and potency characteristics. The three evidence dimensions below quantify the structural, physicochemical, and target-class parameters that differentiate this compound from its nearest accessible analogs.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS 1021111-96-5) vs. Nearest Analogs


Evidence Dimension 1: Core Scaffold Topology – 6-(4-Aminophenyl)imidazo[2,1-b]thiazole vs. 3-Substituted Regioisomers

The target compound bears the 4-(imidazo[2,1-b]thiazol-6-yl)phenyl substitution pattern, in which the phenyl ring is directly attached at the 6-position of the imidazo[2,1-b]thiazole core. This topology is distinct from compounds substituted at the 3-position (e.g., 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(3-hydroxybenzyl)acetamide, ChemSpider ID 128360632), which share the same molecular formula (C20H16FN3O2S; MW 381.43) but differ in the regiochemical attachment point and overall molecular shape . In the 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitor series of Lin et al. (2015), the most potent compound (compound 19) features a 6-phenyl substitution with a para-ureido extension and an amide at the 3-position, achieving an MV4-11 cellular IC50 of 0.002 μM and a FLT3 enzymatic IC50 of 0.022 μM [1]. By contrast, compounds in the same series with identical 6-phenylimidazo[2,1-b]thiazole cores but alternative substitution patterns at the 3-position showed substantially reduced potency—with one congener registering an IC50 >10,000 nM against myotonin-protein kinase in a related kinase panel [2]. This order-of-magnitude difference underscores that kinase inhibition within this scaffold is highly sensitive to the exact position and nature of substituents, and that the 6-(4-aminophenyl) arrangement of the target compound represents a scaffold topology associated with, though not proven to confer, potent kinase engagement.

Imidazo[2,1-b]thiazole Regiochemistry Scaffold topology Kinase inhibitor design

Evidence Dimension 2: 2-Fluorophenoxy Substituent vs. Cyclohexyl, Methyl, and Benzodioxolyl Alternatives – Physicochemical Differentiation

The 2-fluorophenoxy group at the α-carbon of the propanamide linker is a distinctive structural feature not found in the most closely related commercially available analogs. The closest catalog analog by 2D similarity (99%) is N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpropanamide (Hit2Lead 7651798), which replaces the entire 2-fluorophenoxypropanamide moiety with a simple 2-methylpropanamide group, eliminating both the phenoxy ring system and the fluorine atom . A second analog, 3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS 893991-76-9), substitutes the 2-fluorophenoxy group with a cyclohexyl ring, substantially altering lipophilicity and molecular shape . A third analog, 2-(2H-1,3-benzodioxol-5-yloxy)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide (CAS 1058471-34-3), retains the phenoxy-propanamide architecture but replaces the 2-fluorophenyl with a benzodioxolyl group, increasing molecular weight to 407.44 g/mol and altering hydrogen-bond acceptor count . The 2-fluoro substituent on the target compound's phenoxy ring is expected to modulate lipophilicity (calculated logP ≈ 3.92 based on ZINC28571152 database entry [1]), influence metabolic stability at potential CYP450 oxidation sites, and provide a halogen-bond donor capability absent in the non-fluorinated analogs. The 2-fluoro position ortho to the ether oxygen may also restrict rotational freedom of the phenoxy ring relative to unsubstituted or para-substituted analogs, potentially affecting the conformational landscape upon target binding.

Fluorophenoxy Lipophilicity Metabolic stability Halogen bonding Physicochemical properties

Evidence Dimension 3: Propanamide Linker and Chain Length vs. Acetamide and Butanamide Linkers in Analog Sets

The target compound incorporates a propanamide linker (three-carbon chain with an α-phenoxy substitution connecting the aniline nitrogen to the carbonyl), representing a specific linker length and substitution pattern. Among ChemBridge screening compounds sharing the imidazo[2,1-b]thiazol-6-ylphenyl core, linker variants include acetamide (Hit2Lead 5968122: N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide, MW 243 g/mol), 2-methylpropanamide (Hit2Lead 7651798, MW 285 g/mol), and 3-methylbutanamide (Hit2Lead 7659325, MW 299 g/mol) . The target compound's propanamide with α-(2-fluorophenoxy) substitution is unique within this screening collection: no analog carries both the α-phenoxy branching and the 2-fluorophenyl group on the same linker scaffold. In the broader imidazo[2,1-b]thiazole kinase inhibitor literature, linker length and composition have been shown to modulate kinase selectivity. Abdel-Maksoud et al. (2015) demonstrated that within a single series of imidazo[2,1-b]thiazole derivatives, the choice of linker (ethylene vs. propylene vs. direct attachment) between the core and the terminal sulfonamide moiety significantly affected both antiproliferative potency and selectivity across the NCI-60 panel; compound 8u with an ethylene linker showed IC50 values of 0.845 μM (NCI-H460) and 0.476 μM (MCF7) [1]. While no direct linker-length comparison data exist for the target compound's specific scaffold, the principle that linker composition is a critical determinant of biological outcome is well-established for this chemotype.

Linker length Propanamide SAR Flexibility Amide bond geometry

Evidence Dimension 4: Imidazo[2,1-b]thiazole Core vs. Thiazolo[5,4-b]pyridine Core – Heterocyclic Scaffold Differentiation

A structurally related compound, 2-(2-fluorophenoxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide (CAS 1020975-53-4), shares the identical 2-fluorophenoxypropanamide side chain but replaces the imidazo[2,1-b]thiazole core with a thiazolo[5,4-b]pyridine scaffold [1]. Both are C21H16FN3O2S isomers with MW 393.43 g/mol and contain the same 2-fluorophenoxy-N-phenylpropanamide fragment, differing only in the fused heterocyclic core (imidazo[2,1-b]thiazole vs. thiazolo[5,4-b]pyridine). This scaffold-hopping comparison is instructive: the imidazo[2,1-b]thiazole core provides a different hydrogen-bonding pattern (the imidazole N3 can act as a hydrogen-bond acceptor), distinct π-stacking geometry (five-membered imidazole fused to thiazole vs. six-membered pyridine fused to thiazole), and altered electronic distribution compared to the thiazolo[5,4-b]pyridine. Within the kinase inhibitor literature, imidazo[2,1-b]thiazole derivatives have demonstrated activity against RAF kinases (V600E-B-RAF IC50 = 39.9 nM for compound 8u; C-RAF IC50 = 19.0 nM [2]), FLT3 (IC50 = 0.022 μM [3]), and FAK [4], while thiazolo[5,4-b]pyridine derivatives have been explored as distinct kinase inhibitor scaffolds with different selectivity profiles. The two scaffolds are not bioisosteric and cannot be assumed to engage the same kinase targets with comparable affinity or selectivity.

Imidazo[2,1-b]thiazole Thiazolo[5,4-b]pyridine Scaffold hopping Kinase selectivity Heterocycle comparison

Evidence Dimension 5: Target Kinase Class Overlap – Imidazo[2,1-b]thiazole Pharmacophore Engagement Across RAF, FLT3, and FAK Kinases

The imidazo[2,1-b]thiazole scaffold has demonstrated inhibitory activity across multiple therapeutically relevant kinases. The most extensively characterized series (Abdel-Maksoud et al., 2015; 2021) established that appropriately substituted imidazo[2,1-b]thiazole derivatives inhibit V600E-B-RAF (IC50 range: 1.20–39.9 nM for the most potent congeners) and C-RAF (IC50 = 19.0 nM for compound 8u), with downstream suppression of MEK and ERK phosphorylation confirmed [1] [2]. Compound 38a from the 2021 series showed in vivo anti-melanoma activity in animal models, validating the scaffold's translational potential [2]. In the FLT3 inhibitor space, Lin et al. (2015) achieved cellular IC50 values as low as 0.002 μM (MV4-11) with a 6-phenylimidazo[2,1-b]thiazole-3-carboxamide bearing a para-ureidophenyl substituent, with enzymatic FLT3 IC50 of 0.022 μM [3]. In the FAK inhibitor domain, Başoğlu et al. (2021) reported imidazo[2,1-b]thiazole derivatives with spirothiazolidinone moieties showing FAK inhibitory activity and cytotoxic effects against glioma C6 cells comparable to or exceeding cisplatin [4]. The target compound's structure—featuring a 6-phenylimidazo[2,1-b]thiazole core with a propanamide-linked 2-fluorophenoxy group—embeds the minimal pharmacophore elements (planar heteroaromatic core, hydrogen-bond-capable amide linker, and hydrophobic/aromatic terminal group) common to all three kinase-active series. However, no direct kinase profiling data exist for this specific compound, and the absence of a sulfonamide, urea, or spirocyclic terminal group distinguishes it from the most potent published examples. Its kinase selectivity profile relative to published imidazo[2,1-b]thiazole inhibitors is unknown and must be experimentally determined.

RAF kinase FLT3 FAK Pan-kinase profiling Imidazo[2,1-b]thiazole pharmacophore

Recommended Research and Application Scenarios for 2-(2-Fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS 1021111-96-5)


Scenario 1: Kinase Inhibitor Medicinal Chemistry – SAR Exploration of α-Substituted Propanamide Linkers on the 6-Phenylimidazo[2,1-b]thiazole Scaffold

This compound serves as a unique tool for probing the SAR of α-phenoxy-substituted propanamide linkers appended to the 6-(4-aminophenyl)imidazo[2,1-b]thiazole core. The imidazo[2,1-b]thiazole scaffold has demonstrated potent inhibition of RAF, FLT3, and FAK kinases in optimized derivatives [1], but the specific influence of an α-(2-fluorophenoxy) substitution on the amide linker has not been reported. Medicinal chemistry groups expanding kinase inhibitor libraries can deploy this compound as a chemical probe to test whether α-branching on the propanamide linker enhances or diminishes kinase binding relative to the linear acetamide, 2-methylpropanamide, and 3-methylbutanamide analogs available through Hit2Lead/ChemBridge . The 2-fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for binding and metabolism studies. Parallel synthesis or analog generation from this scaffold could explore substitution at the 3-, 5-, and 6-positions of the imidazo[2,1-b]thiazole core while retaining the 2-fluorophenoxypropanamide side chain.

Scenario 2: Phenotypic Screening Library Expansion – Diversifying Heterocyclic Chemotypes for Oncology and Inflammation Panels

The imidazo[2,1-b]thiazole scaffold is underrepresented in many commercial diversity screening libraries relative to indole, quinoline, and pyrazolopyrimidine chemotypes. Inclusion of this compound in targeted or diversity-oriented screening collections adds a three-dimensional, fluorine-bearing heterocyclic phenotype that is distinct from more common fused heterocycles. The 2-fluorophenoxy group introduces halogen-bonding potential and lipophilicity modulation (calculated logP ~3.92 [2]) that may confer cell permeability advantages in phenotypic assays. For oncology screening, the scaffold's established association with RAF and FLT3 inhibition provides a rational basis for inclusion in kinase-focused or MAPK-pathway-directed screening cascades [1] [3]. The compound's structural uniqueness among ChemBridge Screening Compounds (no analog combines 6-phenylimidazo[2,1-b]thiazole with α-phenoxypropanamide) supports its value as a singleton chemotype for hit identification.

Scenario 3: Computational Chemistry and Docking Studies – Exploring Halogen-Bonding Interactions at the Hinge Region of Kinase ATP-Binding Sites

The 2-fluorophenoxy moiety positioned at the α-carbon of the propanamide linker creates a unique spatial arrangement of a fluorine atom relative to the imidazo[2,1-b]thiazole core—a geometry not found in any published imidazo[2,1-b]thiazole kinase inhibitor co-crystal structure. Computational chemists can dock this compound into RAF, FLT3, or FAK crystal structures to predict whether the 2-fluoro substituent can engage in favorable halogen-bonding interactions with backbone carbonyl oxygens in the kinase hinge region, as has been observed for other fluorinated kinase inhibitors in structurally distinct scaffolds. The propanamide linker with α-substitution introduces a chiral center (racemic mixture in the commercial product), enabling evaluation of stereochemistry-dependent docking poses. The ZINC database entry (ZINC000028571152 [2]) provides a pre-built 3D conformer library entry facilitating virtual screening workflows.

Scenario 4: Physicochemical and ADME Probe Development – Investigating the Impact of Ortho-Fluorophenoxy Substitution on Metabolic Stability

The ortho-fluorine atom on the phenoxy ring is strategically positioned to block potential CYP450-mediated aromatic hydroxylation at the 2-position of the phenoxy group—a common metabolic soft spot for unsubstituted phenoxy-containing compounds. This compound can serve as a tool for comparative in vitro metabolism studies (e.g., human liver microsome or hepatocyte stability assays) alongside non-fluorinated phenoxy analogs or the benzodioxolyl analog (CAS 1058471-34-3) to quantify the metabolic shielding effect of ortho-fluorination in this specific chemotype. The calculated logP of ~3.92 and the presence of a single hydrogen-bond donor (anilide NH) and five hydrogen-bond acceptors suggest moderate permeability potential, but experimental PAMPA, Caco-2, or MDCK permeability data would be required to confirm this inference [2]. Such data would directly inform the developability profile of any future lead series built on this scaffold.

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.